[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Catalog No.
S547889
CAS No.
908115-27-5
M.F
C25H30F3N5O4
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoro...

CAS Number

908115-27-5

Product Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Molecular Formula

C25H30F3N5O4

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

SNX5422; SNX-5422; SNX 5422; PF4929113; PF-4929113; PF 4929113; PF04929113; PF 04929113; PF-04929113.

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Description

The exact mass of the compound Snx-5422 is 521.22499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SNX-5422 belongs to a class of drugs called Hsp90 inhibitors. Heat shock protein 90 (Hsp90) is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on Hsp90 for the survival of certain proteins that are critical for their growth. SNX-5422 works by binding to Hsp90, preventing it from interacting with these client proteins. This leads to the degradation of the cancer cells' client proteins, ultimately hindering the cancer's growth and survival. [Source: National Center for Biotechnology Information ""]

Clinical Trials

SNX-5422 is being studied in various clinical trials to assess its safety and efficacy in different types of cancers. These trials include:

  • Lung cancer: A phase 1 trial investigated the combination of SNX-5422 with carboplatin and paclitaxel (chemotherapy drugs) for patients with advanced non-small cell lung cancer. The study showed promising results in terms of tolerability and anti-tumor activity. [Source: National Institutes of Health ""]
  • Chronic Lymphocytic Leukemia (CLL): Preclinical studies have explored the effectiveness of SNX-5422 against CLL cells, including those resistant to other treatments. The results suggest that SNX-5422 may be a potential therapeutic option for CLL, particularly in cases where other therapies have failed. [Source: BioMed Central ""]

Future Directions

Research on SNX-5422 is ongoing, with a focus on:

  • Optimizing treatment regimens: Researchers are investigating the most effective combinations of SNX-5422 with other cancer therapies.
  • Identifying new treatment targets: Studies are underway to explore the potential of SNX-5422 for treating other types of cancers beyond those currently being investigated.

The compound 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate is a complex organic molecule characterized by its unique structural features. It consists of a cyclohexyl group attached to an aniline derivative that is further substituted with a carbamoyl group and a 5,7-dihydroindazol moiety. The trifluoromethyl group enhances its lipophilicity and potential biological activity. This compound's intricate structure suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.

SNX-5422, once converted to SNX-2112, binds to the ATP-binding pocket of HSP90, a chaperone protein crucial for the stability and function of several oncogenic proteins [, ]. By inhibiting HSP90, SNX-2112 disrupts the folding and maturation of these cancer-promoting proteins, leading to their degradation and ultimately hindering tumor cell growth [, ].

The chemical reactivity of this compound can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The presence of the carbamoyl and amino groups allows for nucleophilic attacks on electrophilic centers, facilitating the formation of new bonds.
  • Hydrolysis: The ester or amide bonds within the structure can undergo hydrolysis under acidic or basic conditions, leading to the release of the aminoacetate component.
  • Cyclization Reactions: The indazole moiety may participate in cyclization reactions under specific conditions, potentially leading to derivatives with altered biological properties.

These reactions are crucial for understanding how the compound can be modified or activated in biological systems.

The biological activity of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate has been predicted using computational methods. Studies indicate that compounds with similar structures may exhibit:

  • Antitumor Activity: Due to the presence of the indazole moiety, which is known for its anticancer properties.
  • Anti-inflammatory Effects: The aniline derivatives often show potential in modulating inflammatory pathways.
  • Antimicrobial Properties: Similar compounds have been reported to possess activity against various microbial strains.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can help identify potential therapeutic applications by analyzing structure-activity relationships .

The synthesis of this compound can involve several steps:

  • Formation of the Indazole Ring: Starting from appropriate precursors, the indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions: The introduction of the carbamoyl and aminoacetate groups can be achieved via nucleophilic substitution reactions on activated aromatic rings.
  • Coupling Reactions: Coupling techniques such as Suzuki or Heck reactions may be employed to link the cyclohexyl group with the aniline derivative.

These synthetic pathways are essential for producing the compound in sufficient yields for biological evaluation.

The potential applications of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate include:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or inflammatory diseases.
  • Research Tool: In studies exploring the mechanisms of action of similar compounds in biological systems.
  • Chemical Probes: For investigating specific biological pathways or molecular targets.

Interaction studies utilizing techniques such as molecular docking and dynamic simulations can provide insights into how this compound interacts with biological macromolecules. These studies help identify:

  • Binding Affinity: How strongly the compound binds to target proteins or enzymes.
  • Mechanisms of Action: Understanding how structural features influence its interaction with biological targets.

Such studies are critical for optimizing the compound's efficacy and reducing potential side effects.

When compared to similar compounds, such as:

  • Indazole Derivatives: Known for their anticancer properties.
  • Aniline-Based Compounds: Commonly used in anti-inflammatory therapies.
  • Amino Acid Esters: Often exhibit neuroprotective effects.

This compound stands out due to its unique combination of structural features that may enhance its bioactivity and specificity towards certain targets.

Compound NameStructural FeaturesBiological Activity
Indazole Derivative AIndazole ring with various substitutionsAnticancer
Aniline-Based Compound BAniline core with alkyl side chainsAnti-inflammatory
Amino Acid Ester CAmino acid backbone with ester functionalityNeuroprotective

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

521.22498894 g/mol

Monoisotopic Mass

521.22498894 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BF52J69Q8T

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK.

Dates

Modify: 2023-08-15
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7: Reddy N, Voorhees PM, Houk BE, Brega N, Hinson JM Jr, Jillela A. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies. Clin Lymphoma Myeloma Leuk. 2013 Aug;13(4):385-91. doi: 10.1016/j.clml.2013.03.010. Epub 2013 Jun 10. PubMed PMID: 23763921.
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